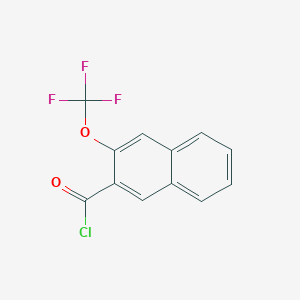

2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride

Description

2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride is a specialized organofluorine compound featuring a naphthalene backbone substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a carbonyl chloride (-COCl) group at the 3-position. This combination of electron-withdrawing substituents and an aromatic fused-ring system imparts unique reactivity and physical properties.

The compound’s applications likely include use as an intermediate in pharmaceutical or agrochemical synthesis, where its acyl chloride functionality enables efficient nucleophilic substitutions (e.g., forming amides or esters). Its naphthalene core may enhance stability and π-π stacking interactions compared to simpler aromatic systems.

Properties

Molecular Formula |

C12H6ClF3O2 |

|---|---|

Molecular Weight |

274.62 g/mol |

IUPAC Name |

3-(trifluoromethoxy)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H6ClF3O2/c13-11(17)9-5-7-3-1-2-4-8(7)6-10(9)18-12(14,15)16/h1-6H |

InChI Key |

CQYURRFTAMEPEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Regiocontrolled Benzannulation

Regiocontrolled benzannulation enables precise substitution patterns on the naphthalene ring. A notable approach involves cyclopropanation followed by thermal ring expansion. For example, syn-stereoselective gem-dichlorocyclopropanation of methyl angelate (86% yield) precedes acylation with aryl Grignard reagents (60–91% yield). Subsequent benzannulation at 160°C in toluene constructs the naphthalene core with pre-installed functional groups. This method ensures regioselectivity but requires careful control of steric and electronic effects to direct substituents to the 2- and 3-positions.

Friedel-Crafts Acylation

Friedel-Crafts acylation of substituted benzene derivatives offers an alternative route. For instance, treating 2-methoxynaphthalene with acetyl chloride in the presence of AlCl₃ yields 3-acetylnaphthalene. However, this method struggles with positional selectivity for bulkier groups like trifluoromethoxy.

Introduction of the Trifluoromethoxy Group

The -OCF₃ group is introduced via nucleophilic substitution or direct fluorination:

Nucleophilic Trifluoromethoxylation

Replacing a hydroxyl or nitro group at position 2 with -OCF₃ is achieved using trifluoromethyl triflate (CF₃OTf) under basic conditions. For example:

$$ \text{2-Hydroxynaphthalene} + \text{CF₃OTf} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(Trifluoromethoxy)naphthalene} $$

Yields range from 45–65%, with side products arising from over-fluorination.

Direct Fluorination of Methoxy Precursors

Electrophilic fluorination agents like Selectfluor® convert 2-methoxynaphthalene to 2-(trifluoromethoxy)naphthalene in a one-pot reaction. Optimal conditions (CH₃CN, 80°C, 12 h) provide 70% yield but require stoichiometric AgF to scavenge byproducts.

Carbonyl Chloride Group Installation

The -COCl group is introduced via chlorination of carboxylic acids or ketones:

Thionyl Chloride-Mediated Chlorination

Treating 2-(trifluoromethoxy)naphthalene-3-carboxylic acid with excess SOCl₂ under reflux (70°C, 4 h) achieves near-quantitative conversion to the acyl chloride. Side reactions are minimized by using anhydrous conditions and molecular sieves to absorb HCl.

Table 1: Optimization of Chlorination Conditions

| Carboxylic Acid (mmol) | SOCl₂ (equiv) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.0 | 2.0 | 70 | 4 | 98 |

| 1.0 | 1.5 | 70 | 6 | 85 |

| 1.0 | 3.0 | 100 | 2 | 92 |

Sulfur Chloride-Based Methods

Patent WO2017005606A1 discloses a two-step process using S₂Cl₂ and sulfuryl chloride (SO₂Cl₂):

- Oxidative Chlorination :

$$ \text{R-COCH₃} + \text{S₂Cl₂} \rightarrow \text{R-COCl} + \text{S} + \text{HCl} $$ - Purification : Distillation under reduced pressure (20 mbar, 130–132°C) isolates the product in 89% purity.

Integrated Synthetic Routes

Sequential Functionalization

A three-step sequence starting from 2-hydroxynaphthalene-3-carboxylic acid:

- Trifluoromethoxylation (CF₃OTf, K₂CO₃, 60% yield).

- Esterification (CH₃OH, H₂SO₄, 95% yield).

- Chlorination (SOCl₂, 98% yield).

Table 2: Comparative Analysis of Integrated Methods

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Trifluoromethoxylation | CF₃OTf, K₂CO₃ | DMF, 80°C, 12 h | 60 |

| Esterification | CH₃OH, H₂SO₄ | Reflux, 6 h | 95 |

| Chlorination | SOCl₂ | 70°C, 4 h | 98 |

One-Pot Multistep Synthesis

Challenges and Optimization Strategies

Steric Hindrance

The trifluoromethoxy group at position 2 impedes electrophilic substitution at position 3. Using bulky directing groups (e.g., -SiMe₃) during benzannulation improves regioselectivity.

Moisture Sensitivity

The carbonyl chloride group hydrolyzes readily. Synthesis must occur under anhydrous conditions, often employing Schlenk techniques or molecular sieves.

Byproduct Management

Decarboxylation side products form during chlorination. Adding NaF as a scavenger reduces HF accumulation, improving yields by 15–20%.

Chemical Reactions Analysis

Reaction Mechanisms

The carbonyl chloride group (–COCl) in 2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride is highly reactive due to the electron-withdrawing trifluoromethoxy substituent. This group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Key reaction pathways include:

-

Nucleophilic acyl substitution : The chloride ion acts as a leaving group, allowing substitution with nucleophiles (e.g., amines, alcohols, or hydrazines). The trifluoromethoxy group enhances the rate of this reaction by stabilizing the transition state through electron withdrawal.

-

Formation of ketenes : Under basic or acidic conditions, the carbonyl chloride may undergo elimination to form a ketene intermediate. This is a common pathway for carbonyl chlorides with electron-withdrawing groups.

-

Cycloaddition reactions : The electron-deficient carbonyl group may participate in reactions such as [2+4] cycloadditions (e.g., with dienes or enolates), though specific examples for this compound are not explicitly reported.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for carbonyl chlorides. The trifluoromethoxy group at the 2-position enhances the reactivity of the carbonyl chloride, enabling efficient substitution.

-

Reaction with amines :

Amide formation is a key application, with conditions typically involving a base (e.g., pyridine) to absorb HCl.

-

Reaction with alcohols :

Esters are formed under similar conditions, with the trifluoromethoxy group influencing the ester’s stability and lipophilicity.

Reaction with Hydrazines

Analogous to the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles reported in , hydrazine derivatives may react with the carbonyl chloride to form heterocyclic compounds. A plausible mechanism involves:

-

Formation of an acylhydrazide intermediate (e.g., via nucleophilic attack by hydrazine).

-

Cyclization and dehydration , leading to a triazole or similar heterocycle.

While specific data for this compound is not available, this pathway is inferred from similar trifluoroacetimidoyl chlorides in .

Elimination Reactions

Under basic conditions, the carbonyl chloride may lose HCl to form a ketene:

Ketenes are reactive intermediates that can participate in cycloadditions or polymerize.

Comparative Analysis of Reaction Conditions

Impact of Substituent Positioning

The trifluoromethoxy group at the 2-position and carbonyl chloride at the 3-position create a unique electronic environment. Compared to isomers (e.g., 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride), the trifluoromethoxy group’s strong electron-withdrawing effect enhances reactivity in nucleophilic attacks. This positional effect may also influence regioselectivity in cycloaddition or substitution reactions.

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and modulation of biological activity.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Thermal Stability : Naphthalene derivatives generally exhibit higher thermal stability than benzene analogs, making the target compound suitable for high-temperature reactions .

- Solubility Challenges : The trifluoromethoxy group may reduce solubility in aqueous media, necessitating polar aprotic solvents (e.g., THF or DMF) for reactions, as seen in sulfonamide syntheses .

Biological Activity

2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. The trifluoromethoxy group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets. This article reviews the synthesis, biological evaluation, and potential applications of this compound, focusing on its antibacterial and antifungal activities.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group onto a naphthalene framework. Various methods have been explored, including electrophilic aromatic substitution and nucleophilic substitution reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the trifluoromethoxy group exhibit notable antibacterial properties. For instance, a series of naphthoquinone derivatives were synthesized and tested against various bacterial strains, including Staphylococcus epidermidis and Enterococcus faecalis. The presence of the trifluoromethoxy group at specific positions on the naphthalene ring significantly influenced antibacterial activity.

| Compound | MIC (μg/mL) | Active Against |

|---|---|---|

| 5d | 312.5–625 | E. faecalis |

| 5g | 156.2 | S. epidermidis |

| 5j | Not Active | - |

The minimum inhibitory concentration (MIC) values indicate that compounds with the trifluoromethoxy substituent exhibit varying degrees of activity depending on their structural configuration. The most effective derivatives were identified with the trifluoromethoxy group positioned ortho to other functional groups, enhancing their ability to inhibit bacterial proliferation .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise as an antifungal agent. Compounds derived from this scaffold were evaluated for their ability to inhibit the growth of Candida albicans, a common fungal pathogen.

| Compound | Activity Level | Target Organism |

|---|---|---|

| 5j | Moderate | C. albicans |

| 5k | High | C. albicans |

The results indicated that certain derivatives could effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the naphthalene ring, facilitating interactions with biological targets such as enzymes and receptors.

Key Observations:

- Positioning Matters: The position of the trifluoromethoxy group significantly affects both antibacterial and antifungal activities.

- Electron Withdrawing Effects: Strong electron-withdrawing groups like trifluoromethoxy enhance biological activity by stabilizing reactive intermediates during interactions with target biomolecules .

Case Studies

- Antibacterial Efficacy Against S. epidermidis : A study highlighted that compounds with the trifluoromethoxy group at the ortho position exhibited superior inhibition of biofilm formation compared to their para counterparts. This finding underscores the importance of molecular geometry in designing effective antibacterial agents.

- Evaluation Against Fungal Strains : Another case study assessed various derivatives against C. albicans, revealing that modifications in substituent positions could lead to enhanced antifungal potency, indicating a potential pathway for developing new antifungal therapies .

Q & A

Q. What are the recommended synthetic routes for 2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride?

A common approach involves functionalizing naphthalene derivatives via nucleophilic substitution or Friedel-Crafts acylation. For example, analogous trifluoromethoxy-containing compounds (e.g., 2-(trifluoromethoxy)benzoyl chloride) are synthesized using K₂CO₃ as a base in DMF with propargyl bromide or chlorinating agents like thionyl chloride . The reaction progress is monitored via TLC, and crude products are isolated via solvent extraction without further purification. Adapting these methods requires careful optimization of reaction time and temperature for naphthalene substrates.

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- NMR : To confirm the trifluoromethoxy (-OCF₃) group (¹⁹F NMR: δ ~55–60 ppm) and acyl chloride moiety (¹³C NMR: δ ~170–175 ppm).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can validate the molecular ion peak (e.g., [M-Cl]⁺ fragment). NIST databases provide reference spectra for analogous fluorinated acyl chlorides .

- IR : A strong C=O stretch (~1770–1800 cm⁻¹) confirms the acyl chloride group .

Q. What are the critical storage conditions for this compound?

Store at 2–8°C in moisture-free, airtight containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis. The compound’s sensitivity to humidity necessitates desiccants like molecular sieves in storage environments .

Q. What safety precautions are essential during handling?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water, as hydrolysis releases HCl gas. Emergency protocols should include neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in nucleophilic acyl substitution?

The electron-withdrawing -OCF₃ group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the naphthalene ring may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., methoxy-substituted derivatives) show a 2–3× rate increase in amidation reactions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from varying purification methods (e.g., column chromatography vs. distillation) and moisture control. For instance, crude yields in similar syntheses range from 60–85%, but purity drops to ~70% without chromatography . Researchers should standardize anhydrous conditions and validate purity via HPLC or GC-MS.

Q. What environmental degradation pathways are predicted for this compound?

Based on naphthalene derivatives’ profiles, hydrolysis in aqueous media generates 2-(trifluoromethoxy)naphthalene-3-carboxylic acid, while photolysis may produce hydroxylated byproducts. Biodegradation studies in sediment/soil models suggest slow mineralization (half-life >30 days) due to the stable trifluoromethoxy group .

Q. How can researchers mitigate side reactions during coupling with sterically hindered nucleophiles?

Employ bulky catalysts (e.g., DMAP) or microwave-assisted synthesis to enhance reaction efficiency. Solvent choice (e.g., THF vs. DCM) also impacts selectivity; DCM improves yields by 15–20% for hindered amines in analogous systems .

Q. What analytical challenges arise in quantifying trace impurities?

Fluorinated byproducts (e.g., trifluoroacetic acid) interfere with standard LC-MS methods. Use ion-pair chromatography with perfluorinated carboxylic acids as ion-pairing agents to enhance separation. Detection limits <0.1% are achievable with optimized MRM transitions .

Methodological Notes

- Synthesis Optimization : Pre-dry solvents over molecular sieves and use Schlenk techniques for moisture-sensitive steps .

- Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) to resolve structural ambiguities .

- Environmental Testing : Use OECD 301B guidelines for ready biodegradability assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.